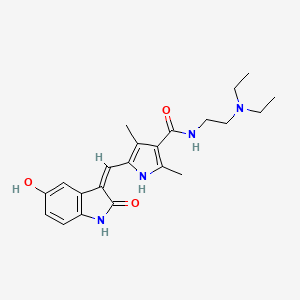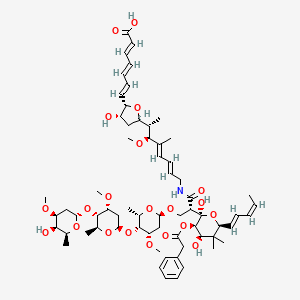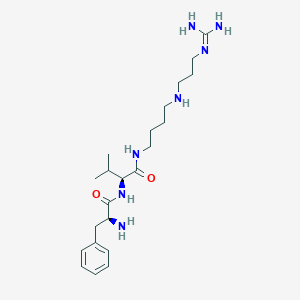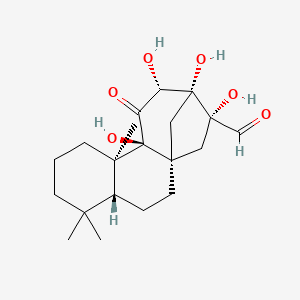
2-Isopropyl-5-methyl-4-nitrosophenol
Übersicht
Beschreibung
2-Isopropyl-5-methyl-4-nitrosophenol, also known as 5-methyl-4-nitroso-2-propan-2-ylphenol , is a chemical compound with the linear formula C10H13NO2 . It has a molecular weight of 179.221 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecule of this compound contains a total of 26 bonds. These include 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 nitroso group (aromatic), and 1 aromatic hydroxyl .Wissenschaftliche Forschungsanwendungen
Complex Formation and Spectroscopy : Nitrosophenol derivatives, including those related to 2-Isopropyl-5-methyl-4-nitrosophenol, have been studied for their ability to form complexes with metals like nickel(II). These complexes have been investigated through magnetic susceptibilities and electronic, infrared, and mass spectra analysis (Charalambous, Frazer, & Taylor, 1971).
Biological Activity and Membrane Interaction : Studies have shown that nitrosophenol derivatives, similar to this compound, exhibit significant biological activity. For example, nitrosopropofol, a nitrosophenol derivative, impacts mitochondrial respiration and phospholipid membranes, suggesting a correlation between its biological activity and its interactions with cellular components (Momo et al., 2003).
Photochemical Properties : The photochemical and photophysical properties of compounds derived from nitrosophenols have been a subject of research. For instance, zinc phthalocyanine derivatives with nitrosophenol-related groups have been synthesized and studied for their photophysical and photochemical properties. This research is significant in the field of materials science and photonics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).
Chemical Synthesis and Reactions : Nitrosophenols, including compounds similar to this compound, have been used in various chemical synthesis reactions. For example, their reaction with bromomethyl aryl ketones has been explored for the synthesis of 2-aroylbenzoxazoles, demonstrating their utility in organic synthesis (Aljaar et al., 2015).
Environmental and Wastewater Treatment : The treatment of wastewater containing nitrosophenols, like this compound, has been researched. Biological treatment methods have been evaluated for their effectiveness in reducing chemical oxygen demand and phenol concentrations in such wastewaters (Aitken & McCoy, 1993).
Wirkmechanismus
While the specific mechanism of action for 2-Isopropyl-5-methyl-4-nitrosophenol is not detailed, thymol and its derivatives, which are structurally similar, have been found to exhibit various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Molecular docking studies of these compounds indicated that they are good inhibitors of heme oxygenase-1 .
Biochemische Analyse
Biochemical Properties
It is known that this compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 nitroso group (aromatic), and 1 aromatic hydroxyl .
Cellular Effects
It is known that thymol, a compound structurally similar to 2-Isopropyl-5-methyl-4-nitrosophenol, exhibits various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Molecular Mechanism
Molecular docking studies of compounds structurally similar to this compound have indicated that they are good inhibitors of heme oxygenase-1 .
Eigenschaften
IUPAC Name |
5-methyl-4-nitroso-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVCMSSJMLGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062350 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2364-54-7 | |
| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrosothymol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrosothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Poloxime interact with its target, Plk1, and what are the downstream effects?
A: Poloxime targets the Polo-box domain (PBD) of Plk1, a critical regulator of mitosis. [, ] Specifically, it binds to the phosphoserine/phosphothreonine recognition site within the PBD. [] This interaction disrupts the binding of Plk1 to its phosphorylated substrates, effectively inhibiting its function. [] As Plk1 plays a crucial role in various stages of mitosis, inhibiting its activity can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. []
Q2: Can you elaborate on the structural features of Poloxime that enable its interaction with Plk1?
A: Crystallographic studies reveal that Poloxime occupies the same binding pocket as phosphoserine/phosphothreonine within the Plk1 PBD. [] This suggests that Poloxime acts as a "phosphate mimic," competing with phosphorylated substrates for binding. [] A conserved water bridge and a cation-π interaction contribute to its binding affinity, enabling it to effectively displace phosphopeptides. []
Q3: What is known about the Structure-Activity Relationship (SAR) of Poloxime and its analogs?
A: While specific SAR studies are not extensively detailed in the provided research, it is known that Thymoquinone, a natural compound structurally similar to Poloxime, also exhibits inhibitory activity against Plk1. [, ] Both compounds share a common binding mode within the Plk1 PBD, suggesting that their core structural features are essential for activity. [] Further research exploring modifications to these core structures could unveil derivatives with enhanced potency and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)


![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)





